molecular formula C17H20N6O3 B2961435 (E)-7-ethyl-8-(2-(4-methoxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 375363-65-8

(E)-7-ethyl-8-(2-(4-methoxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2961435
CAS RN: 375363-65-8
M. Wt: 356.386
InChI Key: UMWFNMIWPVFOJA-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-7-ethyl-8-(2-(4-methoxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H20N6O3 and its molecular weight is 356.386. The purity is usually 95%.
BenchChem offers high-quality (E)-7-ethyl-8-(2-(4-methoxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-7-ethyl-8-(2-(4-methoxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

This compound has been evaluated for its potential antitumor activity. Studies have shown that certain derivatives exhibit significant activity against various cancer cell lines, including human breast cancer (MCF-7), human lung fibroblast (WI-38), and human liver cancer (HepG2) cells . The compound’s ability to inhibit cell proliferation makes it a candidate for further research as a chemotherapeutic agent.

Biological Activity Screening

The synthesis of new heterocyclic compounds from this compound allows for the screening of biological activities. It serves as a precursor for creating novel compounds that can be assessed for various biological functions, including their potential as antibacterial, antifungal, or antiviral agents .

Molecular Docking Studies

The compound can be used in molecular docking studies to predict its interaction with proteins or enzymes. This is crucial in drug design, where the compound’s binding affinity and mode of action within a target protein’s active site are determined .

Antioxidant Properties

Derivatives of this compound have shown promising antioxidant activities. The ability to scavenge free radicals makes it an interesting subject for research in oxidative stress-related conditions .

properties

IUPAC Name

7-ethyl-8-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O3/c1-5-23-13-14(21(2)17(25)22(3)15(13)24)19-16(23)20-18-10-11-6-8-12(26-4)9-7-11/h6-10H,5H2,1-4H3,(H,19,20)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMWFNMIWPVFOJA-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1NN=CC3=CC=C(C=C3)OC)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=C(N=C1N/N=C/C3=CC=C(C=C3)OC)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-7-ethyl-8-(2-(4-methoxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

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